molecular formula C19H24FN3O B5596603 N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide

N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B5596603
M. Wt: 329.4 g/mol
InChI Key: HSDJMTAFFVLOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a cyclopentyl ring, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the fluorophenyl group, and the construction of the pyrazole carboxamide moiety. Common synthetic routes may include:

    Cyclopentyl Ring Formation: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Fluorophenyl Group Introduction: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Pyrazole Carboxamide Construction: The final step involves the formation of the pyrazole ring and subsequent carboxamide formation through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide
  • 2-acetamido-N-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]acetamide
  • 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide

Uniqueness

N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c1-2-7-14-12-17(23-22-14)18(24)21-13-19(10-5-6-11-19)15-8-3-4-9-16(15)20/h3-4,8-9,12H,2,5-7,10-11,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDJMTAFFVLOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCC2(CCCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.